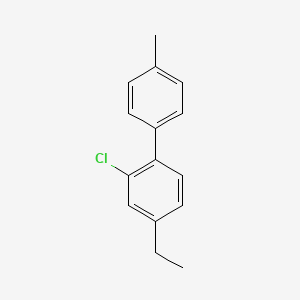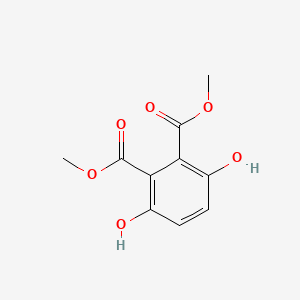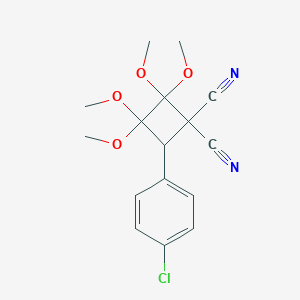
4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is an organic compound characterized by a cyclobutane ring substituted with a chlorophenyl group and four methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile typically involves the reaction of 4-chlorobenzyl cyanide with methoxy-substituted cyclobutane derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile groups to primary amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation with chlorine or bromine, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A metabolite of haloperidol with similar structural features.
Bis(4-chlorophenyl) sulfone: Used in the production of high-performance polymers.
4-(4-Chlorophenyl)sulfonylbenzoic acid derivatives: Known for their antimicrobial activity.
Uniqueness
4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is unique due to its combination of a cyclobutane ring with multiple methoxy groups and nitrile functionalities. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
56069-79-5 |
|---|---|
Fórmula molecular |
C16H17ClN2O4 |
Peso molecular |
336.77 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C16H17ClN2O4/c1-20-15(21-2)13(11-5-7-12(17)8-6-11)14(9-18,10-19)16(15,22-3)23-4/h5-8,13H,1-4H3 |
Clave InChI |
KUOSDEHGHAPCBN-UHFFFAOYSA-N |
SMILES canónico |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
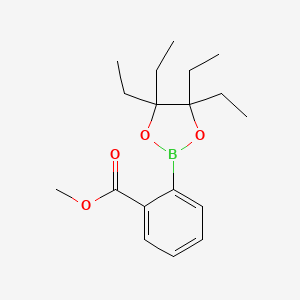

![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)
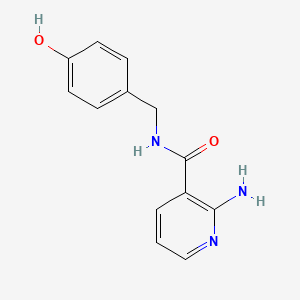
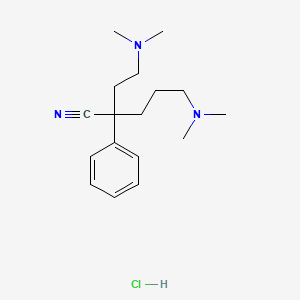
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
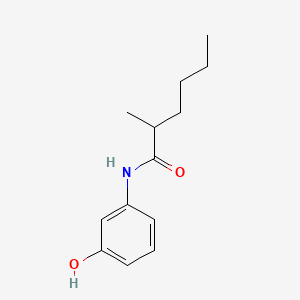
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)
